molecular formula C14H22N2O2 B4674897 2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol

2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol

Cat. No. B4674897
M. Wt: 250.34 g/mol
InChI Key: FTFQBWWXSDEJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methoxybenzyl)-1-piperazinyl]ethanol, commonly known as MPZPE, is a chemical compound that has recently gained attention in the field of neuroscience research. It is a derivative of piperazine, a heterocyclic organic compound that has been used in the synthesis of various pharmaceuticals. MPZPE has been found to have potential therapeutic effects on neurological disorders, and its mechanism of action is currently being studied.

Mechanism of Action

The exact mechanism of action of MPZPE is not yet fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and cognition, and drugs that target this receptor have been shown to have therapeutic effects on these disorders. MPZPE may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems.
Biochemical and Physiological Effects:
In addition to its effects on behavior, MPZPE has been found to have biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. MPZPE may also modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a system that is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using MPZPE in lab experiments is its specificity for the 5-HT1A receptor, which allows for more targeted manipulation of this system. However, MPZPE has a relatively short half-life in the body, which may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which may need to be taken into account when designing experiments.

Future Directions

There are several potential future directions for research on MPZPE. One area of interest is its potential as a treatment for neurological disorders in humans. Clinical trials will be needed to determine the safety and efficacy of MPZPE in humans, as well as the optimal dosing and administration methods. Another area of interest is the elucidation of its mechanism of action, which may lead to the development of more targeted drugs for these disorders. Finally, further research may be needed to fully understand the biochemical and physiological effects of MPZPE, and how these effects may be influenced by other factors.

Scientific Research Applications

MPZPE has been studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. In animal models, MPZPE has been found to have anxiolytic and antidepressant effects, as well as the ability to improve cognitive function and memory. These findings suggest that MPZPE may have potential as a treatment for these disorders in humans.

properties

IUPAC Name

2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-18-14-4-2-3-13(11-14)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFQBWWXSDEJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5348916

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.